

Precision Synthesis of 4-Chloro-2-methoxy-5-nitropyrimidine

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Compound of Interest

Compound Name: *4-Chloro-2-methoxy-5-nitropyrimidine*

CAS No.: *1375065-27-2*

Cat. No.: *B1459530*

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Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals Estimated Reading Time: 15 Minutes

Executive Summary

The synthesis of **4-Chloro-2-methoxy-5-nitropyrimidine** (CAS 1375065-27-2) represents a critical challenge in heterocyclic chemistry, primarily due to the stringent regiochemical control required on the pyrimidine ring. This compound serves as a high-value scaffold for next-generation tyrosine kinase inhibitors (e.g., EGFR inhibitors), where the C4-chlorine atom acts as a "warhead" for subsequent nucleophilic aromatic substitution (S_NAr) with anilines or indoles, while the C2-methoxy group remains a stable determinant of binding affinity.

This guide delineates the De Novo Assembly Pathway, a robust synthetic route designed to circumvent the regioselectivity issues inherent in direct substitution methods.^[1] Unlike the nucleophilic attack on 2,4-dichloro-5-nitropyrimidine—which kinetically favors the undesired C4-methoxy isomer—this pathway installs the C2-methoxy functionality at the cyclization stage, guaranteeing structural integrity.

Retrosynthetic Analysis & Pathway Selection

The Regioselectivity Problem

A common pitfall in synthesizing this target is attempting a direct S_NAr reaction on 2,4-dichloro-5-nitropyrimidine using sodium methoxide.

- Electronic Bias: The 5-nitro group strongly activates the C4 position (para-like) over the C2 position.[1]
- Outcome: Reaction with 1 equivalent of NaOMe predominantly yields 4-methoxy-2-chloro-5-nitropyrimidine, the incorrect isomer.

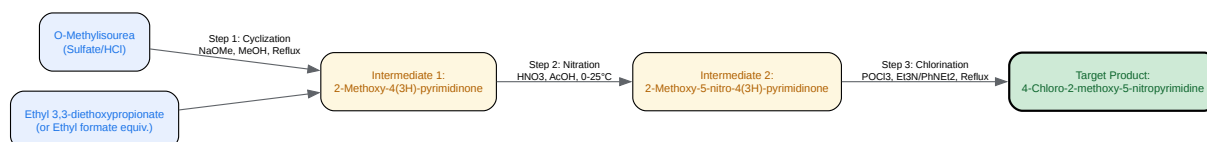
The Solution: De Novo Assembly

To ensure the methoxy group is exclusively at the C2 position, it is introduced via the starting material, O-methylisourea. The pyrimidine core is built around this pre-functionalized amidine, followed by electrophilic nitration and chlorination.[1]

Pathway Stages:

- Cyclization: Condensation of O-methylisourea with an ethyl formate equivalent.[1]
- Nitration: Electrophilic aromatic substitution at the C5 position.[1]
- Chlorination: Deoxychlorination of the C4-hydroxyl group using phosphorus oxychloride (POCl₃).[1]

Visual Synthesis Pathway



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Caption: Step-wise construction of the pyrimidine core ensuring C2-methoxy regiocontrol.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Methoxy-4(3H)-pyrimidinone

This step constructs the pyrimidine ring. The use of O-methylisourea hemisulfate is preferred over the hydrochloride salt for easier handling and stoichiometry control.

- Reagents: O-Methylisourea hemisulfate (1.0 eq), Ethyl 3,3-diethoxypropionate (1.1 eq), Sodium Methoxide (NaOMe) (2.5 eq), Methanol (anhydrous).[1]
- Mechanism: Base-catalyzed condensation cyclization.[1]

Protocol:

- Charge a reactor with anhydrous Methanol (10 vol) and cool to 0–5°C.
- Add Sodium Methoxide (2.5 eq) portion-wise under nitrogen atmosphere.
- Add O-Methylisourea hemisulfate (1.0 eq) and stir for 30 minutes to liberate the free base.
- Dropwise add Ethyl 3,3-diethoxypropionate (1.1 eq) while maintaining temperature <10°C.
- Allow the mixture to warm to room temperature (20–25°C) and then heat to reflux (65°C) for 12 hours.
- Workup: Concentrate the solvent under reduced pressure. Dissolve the residue in water and neutralize to pH 7.0 with dilute HCl. The product, 2-Methoxy-4(3H)-pyrimidinone, may precipitate; if not, extract with Ethyl Acetate.
- Yield Expectation: 70–80%.

Step 2: Nitration to 2-Methoxy-5-nitro-4(3H)-pyrimidinone

The C5 position of the pyrimidine ring is electron-rich enough in the 4-pyrimidinone tautomer to undergo electrophilic nitration.

- Reagents: Fuming Nitric Acid (HNO_3 , 1.5 eq), Glacial Acetic Acid (AcOH) or Sulfuric Acid (H_2SO_4).^[1]
- Critical Parameter: Temperature control is vital to prevent over-oxidation or ring cleavage.^[1]

Protocol:

- Dissolve 2-Methoxy-4(3H)-pyrimidinone (1.0 eq) in Glacial Acetic Acid (5 vol).
- Cool the solution to 0–5°C.
- Slowly add Fuming Nitric Acid (1.5 eq) dropwise, ensuring the internal temperature does not exceed 10°C.
- Stir at 0–5°C for 1 hour, then allow to warm to 20°C for 2 hours.
- Quenching: Pour the reaction mixture onto crushed ice/water (10 vol).
- Isolation: The product, 2-Methoxy-5-nitro-4(3H)-pyrimidinone, typically precipitates as a light yellow solid. Filter, wash with cold water, and dry under vacuum.^[1]
- Yield Expectation: 60–75%.

Step 3: Chlorination to 4-Chloro-2-methoxy-5-nitropyrimidine

The final step converts the C4-carbonyl (lactam) into the C4-chloride using a Vilsmeier-Haack-type condition.

- Reagents: Phosphorus Oxychloride (POCl_3) (excess, solvent/reagent), N,N-Diethylaniline or Triethylamine (1.0 eq) as a catalyst/acid scavenger.^[1]
- Safety Note: POCl_3 is highly corrosive and reacts violently with water.^[1]

Protocol:

- Place 2-Methoxy-5-nitro-4(3H)-pyrimidinone (1.0 eq) in a dry flask under nitrogen.
- Add POCl₃ (5–8 vol).
- Add N,N-Diethylaniline (1.0 eq) slowly (exothermic).
- Heat the mixture to reflux (approx. 105°C) for 3–5 hours. Monitor by TLC or HPLC for disappearance of starting material.[1]
- Workup (Quench): Cool the mixture to room temperature. Remove excess POCl₃ via rotary evaporation (with a scrubber).[1]
- Pour the thick residue slowly onto crushed ice/water with vigorous stirring (Keep T < 20°C to avoid hydrolysis of the C4-Cl).
- Extraction: Extract immediately with Dichloromethane (DCM) or Ethyl Acetate.[1] Wash organic layer with saturated NaHCO₃ (to remove acid traces) and Brine.[1]
- Purification: Dry over Na₂SO₄ and concentrate. Recrystallize from Hexane/EtOAc if necessary.
- Yield Expectation: 80–90%.

Critical Process Parameters (CPPs) & Troubleshooting

Parameter	Target Range	Consequence of Deviation
Cyclization pH	Neutralization to pH 7.0	pH < 5 may hydrolyze the methoxy group; pH > 9 prevents precipitation.
Nitration Temp	< 10°C during addition	> 15°C increases risk of oxidative ring opening (runaway reaction).[1]
Quenching POCl ₃	< 20°C	High temp during quench hydrolyzes the C4-Cl back to C4-OH.
Moisture Control	Anhydrous (Step 1 & 3)	Water in Step 3 destroys POCl ₃ and lowers yield significantly.[1]

Analytical Checkpoints

- HPLC/LC-MS: Verify the absence of the 4-methoxy-2-chloro isomer. The target 4-chloro-2-methoxy compound should show a distinct retention time.
- NMR (¹H): The C6-H proton in the 5-nitro pyrimidine is highly deshielded (approx.[1] 9.0–9.5 ppm).[1] The OMe group typically appears around 4.0–4.2 ppm.[1]

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